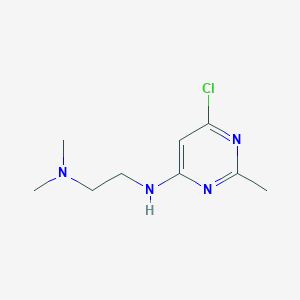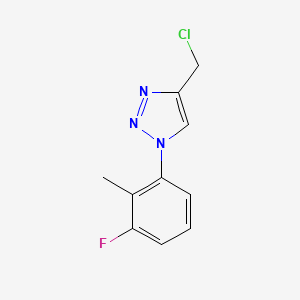![molecular formula C7H7ClN2O2S B1467543 3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione CAS No. 1342565-87-0](/img/structure/B1467543.png)
3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
The pyridazine ring system found in this compound is known for its antimicrobial properties. Researchers have synthesized derivatives of pyridazine, such as pyrimidothienopyridazine , which have shown promising inhibitory activity against Gram-positive bacteria and fungi . The presence of the 3-chloro substituent could potentially enhance these properties, making it a valuable scaffold for developing new antimicrobial agents.
Antituberculosis Therapy
Compounds with a pyridazine moiety have been reported to possess antituberculosis activity. Given the structural similarity, 3-chloro-5H,7H,8H-6λ6-thiopyrano[4,3-c]pyridazine-6,6-dione could be explored for its efficacy against tuberculosis, contributing to the search for novel treatments against drug-resistant strains of Mycobacterium tuberculosis .
Antifungal Applications
Pyridazine derivatives have also been associated with antifungal activity. The unique thiopyrano and dione functionalities in this compound may offer a new approach to targeting fungal infections, which are a significant concern in both clinical and agricultural settings .
Anticancer Research
The pyridazine ring system has been studied for its anticancer properties. The compound could be investigated for its potential to inhibit cancer cell growth or to act as a prodrug that, upon metabolic activation, exerts cytotoxic effects on cancer cells .
Herbicidal Activity
Pyridazine derivatives have been utilized as herbicides, affecting plant growth and development. The 3-chloro group of 3-chloro-5H,7H,8H-6λ6-thiopyrano[4,3-c]pyridazine-6,6-dione could be key in disrupting specific pathways in weeds, offering a new tool for crop protection .
Chemical Synthesis and Material Science
The solid form and stability of this compound at low temperatures make it an interesting candidate for material science research. It could be used in the synthesis of novel organic compounds or as a building block for creating new materials with specific electronic or photonic properties .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to ingestion, skin contact, eye contact, and inhalation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-chloro-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine 6,6-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c8-7-3-5-4-13(11,12)2-1-6(5)9-10-7/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEESSZFEXPEZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=CC(=NN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine 6,6-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)

![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467471.png)
![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467473.png)
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)

![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)

![N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1467482.png)